molecular formula C8H13N3 B11919425 (3-Methylpyridine-2,6-diyl)dimethanamine

(3-Methylpyridine-2,6-diyl)dimethanamine

Cat. No.: B11919425
M. Wt: 151.21 g/mol
InChI Key: OTVAQTQUSRUZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpyridine-2,6-diyl)dimethanamine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position and two methanamine groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyridine-2,6-diyl)dimethanamine typically involves the reaction of 3-methylpyridine with formaldehyde and ammonia. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an oxide-based heterogeneous catalyst, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants over a catalyst bed, with careful control of temperature and pressure to optimize yield and purity. The final product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyridine-2,6-diyl)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary or secondary amines .

Scientific Research Applications

(3-Methylpyridine-2,6-diyl)dimethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3-Methylpyridine-2,6-diyl)dimethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

[6-(aminomethyl)-5-methylpyridin-2-yl]methanamine

InChI

InChI=1S/C8H13N3/c1-6-2-3-7(4-9)11-8(6)5-10/h2-3H,4-5,9-10H2,1H3

InChI Key

OTVAQTQUSRUZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.